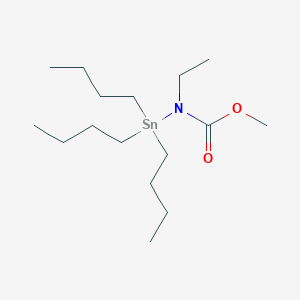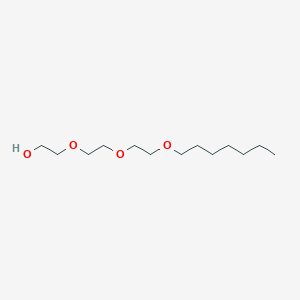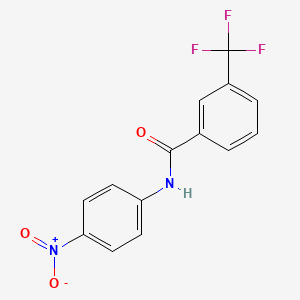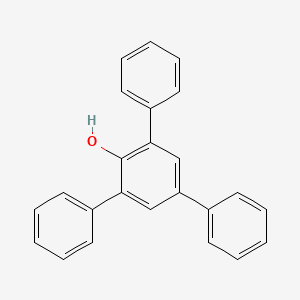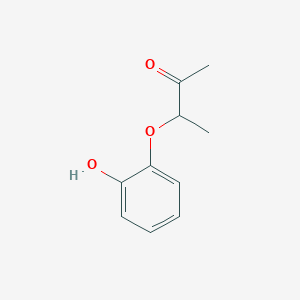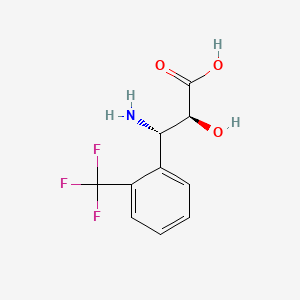
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Vue d'ensemble
Description
- Also known as TFMPA , this synthetic amino acid has potential pharmaceutical and medicinal applications1.
- Molecular Formula: C10H10F3NO3
- Molecular Weight: 249.19 g/mol
Synthesis Analysis
- The synthesis of TFMPA involves specific chemical reactions to create the desired structure. Unfortunately, I don’t have access to specific synthetic pathways for this compound.
Molecular Structure Analysis
- TFMPA has a trifluoromethyl group attached to a phenyl ring, along with an amino and hydroxy group on the propanoic acid backbone.
Chemical Reactions Analysis
- Specific chemical reactions involving TFMPA would depend on its intended use and functional groups.
- Without further context, I cannot provide detailed reactions.
Physical And Chemical Properties Analysis
- Melting Point : 84-88°C
- Boiling Point : 266.9°C at 760 mmHg
- Density : 1.3±0.1 g/cm³
- Flash Point : 115.2°C
- Solubility : Soluble in water and organic solvents
Applications De Recherche Scientifique
Synthesis and Applications in Material Science
(Acerina Trejo-Machin et al., 2017) discuss the use of phloretic acid, a compound structurally related to the target compound, as a renewable building block for materials science. The study highlights its application in enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol-based processes. This approach has significant implications for developing bio-based materials with potential applications across various industries, emphasizing the role of innovative chemical synthesis in advancing green chemistry.
Antimicrobial Activity of Related Compounds
Research by (Kristina Mickevičienė et al., 2015) explores the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives, which share a structural resemblance with the target compound. These derivatives, containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, exhibited notable antimicrobial activity against several bacterial and fungal pathogens. This study underscores the potential of structurally related compounds in the development of new antimicrobial agents, highlighting the importance of synthetic chemistry in addressing global health challenges.
Coordination Chemistry and Buffer Applications
(Justyna Nagaj et al., 2013) investigate the coordination chemistry of Tris buffer, a common biochemical buffer that shares functional similarities with the target compound. The study provides detailed insights into the stoichiometry, stability, and reactivity of cupric Tris complexes, which are critical for understanding metal-ion interactions in biological systems. This research contributes to the broader field of coordination chemistry, offering valuable information for the design of buffer systems in biochemical and medical research.
Safety And Hazards
- Warning : TFMPA is considered harmful (Xn) according to GHS classification.
- Hazard Statements : May cause skin and eye irritation.
- Precautionary Measures : Use appropriate personal protective equipment.
Orientations Futures
- Research on TFMPA’s potential applications in drug development, enzyme inhibition, or other areas.
- Investigate its interactions with biological targets.
Propriétés
IUPAC Name |
(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYZBFRVLGTOV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376152 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
959575-01-0 | |
| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)
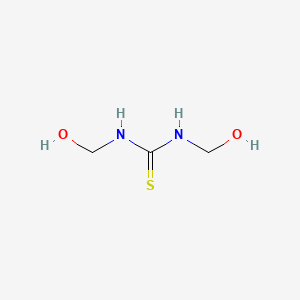
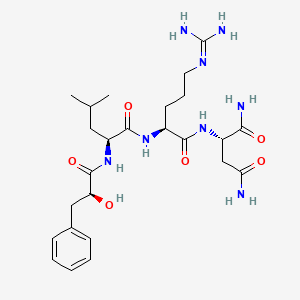
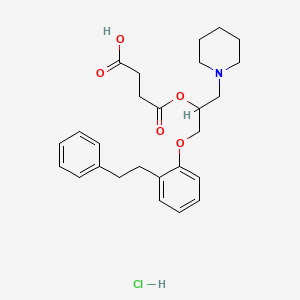
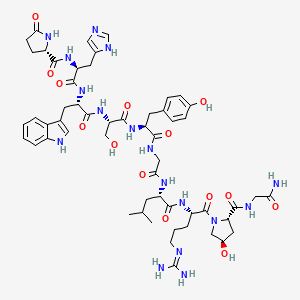
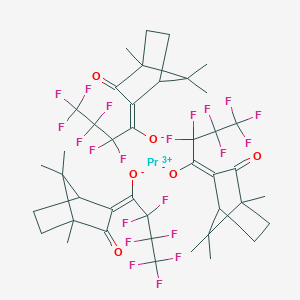
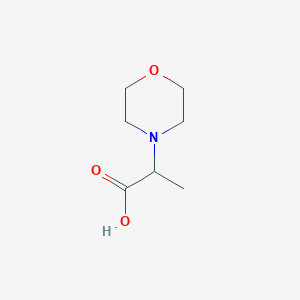
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)
